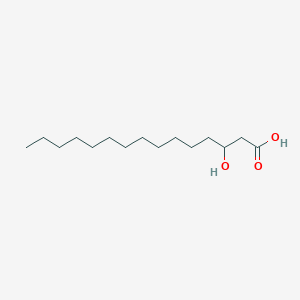

3-Hydroxypentadecanoic acid

Overview

Description

elongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Scientific Research Applications

Environmental Marker for Endotoxin

3-Hydroxy acids, including 3-Hydroxypentadecanoic acid, are components of lipid A in lipopolysaccharides and can serve as chemical markers of endotoxin. These acids offer a method for estimating the total amount of endotoxin present in environmental and occupational samples, beyond what is detectable by the standard Limulus amebocyte lysate assay. A study by Uhlig et al. (2016) developed a method for quantitative profiling of these acids in various samples (Uhlig et al., 2016).

Biocatalysis in Microorganisms

Schneider et al. (1998) explored the use of recombinant E. coli in the biotransformation of pentadecanoic acid to produce hydroxy long-chain fatty acids, including 12-, 13-, and 14-hydroxypentadecanoic acids. This process demonstrated the potential for producing chiral hydroxy fatty acids through microbial biocatalysis (Schneider et al., 1998).

Chemical Synthesis

Zakharkin and Pryanishnikov (1982) proposed a method for synthesizing 15-hydroxypentadecanoic acid from 10-undecenoic acid, which could offer a simpler route for producing this compound (Zakharkin & Pryanishnikov, 1982).

Structural Role in Microorganisms

Bishop et al. (1971) identified this compound as a significant component of the lipopolysaccharides of the anaerobic bacterium Veillonella. This study underscores the importance of such fatty acids in the structural makeup of certain microorganisms (Bishop et al., 1971).

Polymer Material Synthesis

Jiang et al. (2009) and Kumar et al. (2013) discussed the biosynthesis of 3-hydroxypropionic acid, which is significant in producing novel polymer materials. These studies highlight the broader applications of 3-hydroxy acids in developing new materials (Jiang et al., 2009), (Kumar et al., 2013).

Mechanism of Action

Target of Action

3-Hydroxypentadecanoic acid is a type of long-chain fatty acid

Mode of Action

As a long-chain fatty acid, it likely interacts with its targets through typical fatty acid mechanisms, such as serving as a substrate for enzymatic reactions or binding to receptors that regulate metabolic pathways .

Biochemical Pathways

Long-chain fatty acids like this compound are generally involved in various metabolic pathways, including lipid metabolism .

Pharmacokinetics

As a very hydrophobic molecule, it is practically insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

It has been found as a component of the biosurfactants produced by various bacillus species . Biosurfactants are known to have antimicrobial properties, suggesting that this compound may contribute to these effects.

Biochemical Analysis

Biochemical Properties

It is known to be a component of the biosurfactants produced by various Bacillus species . It is also one of the members of a group of fatty acids that are prominent in periodontally diseased human teeth .

Cellular Effects

Studies have shown that it has broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It has been found to have dose-dependent, clinically relevant cell-based activities .

Properties

IUPAC Name |

3-hydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSEJBABXCWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954329 | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32602-70-3 | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32602-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

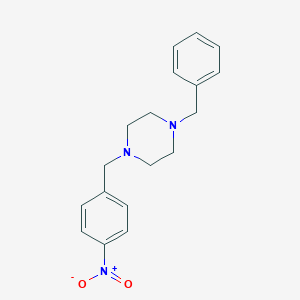

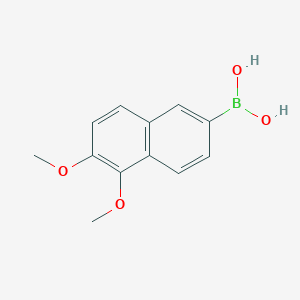

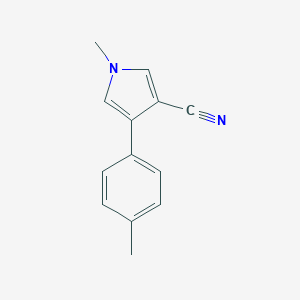

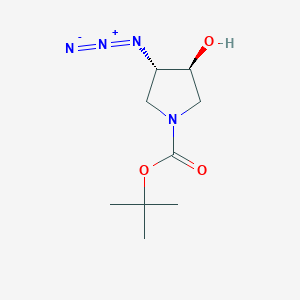

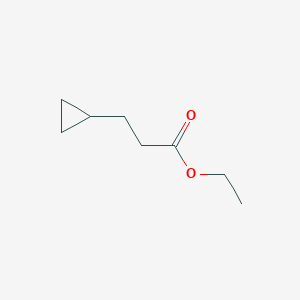

Feasible Synthetic Routes

Q1: What is the biological significance of 3-hydroxypentadecanoic acid?

A1: this compound is a 3-hydroxy fatty acid found as a component of various bacterial lipids, including lipopolysaccharides (LPS) and lipopeptides. [, , , , , , , , , , ] While not a major component of all bacterial species, its presence has been used as a chemotaxonomic marker in some cases, such as differentiating Pseudomonas pertucinogena from other Pseudomonas species. []

Q2: Which bacterial species are known to produce this compound?

A2: Several bacterial species, particularly those belonging to the genera Bacillus, Paenibacillus, and Veillonella, have been identified as producers of this compound. [, , , , , , , , ] This fatty acid is often found within complex molecules like lipopolysaccharides and lipopeptides produced by these bacteria.

Q3: How does the structure of this compound contribute to the biological activity of the molecules it is a part of?

A3: In the case of Bacteroides fragilis lipopolysaccharide (LPS), the presence of this compound, along with other structural features like a lack of ester-bound phosphate and a predominance of 15-17 carbon fatty acids, are suggested to be related to its low endotoxic activity compared to enterobacterial LPS. [] This highlights how the specific fatty acid composition of LPS can influence its biological activity.

Q4: Can you provide examples of bioactive compounds containing this compound and their activities?

A4: this compound is found in fusaricidins, a group of cyclic depsipeptide antibiotics produced by Paenibacillus polymyxa strains. These compounds exhibit potent antifungal activity against various plant pathogens, including Leptosphaeria maculans, the causative agent of blackleg disease in canola. [, , , , , ] Fusaricidins have also demonstrated activity against Gram-positive bacteria. []

Q5: How does the variation in the fatty acid chain length within fusaricidins affect their activity?

A5: Mass spectrometry studies on fusaricidins produced by Paenibacillus polymyxa M-1 have revealed a diverse family of these compounds with variations in their fatty acid side chain length. [, ] While the core structure remains similar, these variations in chain length, including the presence of this compound, likely contribute to the spectrum of antifungal activity observed for different fusaricidin congeners.

Q6: Are there any studies investigating the specific role of this compound in the antifungal activity of fusaricidins?

A6: While the precise mechanism of action of fusaricidins remains to be fully elucidated, studies suggest that their amphiphilic nature, partly conferred by the presence of this compound and other fatty acid constituents, allows them to interact with fungal cell membranes, ultimately leading to cell death. [, ] Further research focusing on structure-activity relationships within this class of compounds is needed to pinpoint the contribution of individual structural elements like this compound to their biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)